molecular formula C6H9NO B1293955 2-Furanmethanamine, N-methyl- CAS No. 4753-75-7

2-Furanmethanamine, N-methyl-

Cat. No. B1293955
CAS RN: 4753-75-7
M. Wt: 111.14 g/mol
InChI Key: DGLIOWSKNOCHEX-UHFFFAOYSA-N
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Description

2-Furanmethanamine, N-methyl-, also known as N-methylfurfurylamine, is a compound that can be derived from furan, a heterocyclic organic compound. Furan and its derivatives are known for their presence in various chemical reactions and synthesis processes, particularly in the context of Maillard-type reactions, which are chemical reactions between amino acids and reducing sugars that occur during the heating of foods. These reactions can lead to the formation of furan and methylfuran compounds, which are of interest due to their potential applications and implications in food chemistry and synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, the formation of furan and 2-methylfuran has been studied in model systems using sugars and amino acids, where these compounds were formed under roasting conditions in closed systems. The synthesis process can yield significant amounts of furan derivatives, with the presence of amino acids promoting the formation of these compounds through recombination of reactive fragments . Additionally, the synthesis of complex furan derivatives, such as 2,5-bis{(diethyl-3′-indolyl)methyl}furan, has been achieved through acid-catalyzed condensation reactions, further showcasing the versatility of furan compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The structure of 2,5-bis{(diethyl-3′-indolyl)methyl}furan, for example, includes the furan ring as a central component, with additional complex groups attached to it. The X-ray crystal structures of such derivatives provide detailed insights into the arrangement of atoms and the overall geometry of the molecules .

Chemical Reactions Analysis

Furan derivatives participate in a variety of chemical reactions. In the context of food chemistry, furan and methylfuran are formed through Maillard-type reactions, which involve the recombination of reactive fragments such as acetaldehyde and glycolaldehyde. These reactions can be influenced by factors such as the presence of amino acids and the cooking conditions . Furthermore, furan compounds can be converted into other derivatives, such as methyl 2,3-dideoxy-DL-alk-2-enopyranosides, through a series of reactions involving bromination, hydrolysis, and reduction, demonstrating the reactivity and transformability of furan derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives, including 2-Furanmethanamine, N-methyl-, are influenced by their molecular structure. These properties determine their behavior in different environments and their suitability for various applications. For example, the formation of furan compounds in food can be affected by the cooking method, with higher levels typically found in foods processed under high-temperature conditions such as roasting . The reactivity of furan derivatives also allows for their use in the synthesis of more complex molecules, as seen in the preparation of various glycosides from furan compounds .

Scientific Research Applications

In terms of application, one area where this compound might be used is in the field of analytical chemistry. For instance, it can be analyzed using a reverse phase (RP) High Performance Liquid Chromatography (HPLC) method . The mobile phase in this method contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .

  • Analytical Chemistry
    • Summary of Application : “2-Furanmethanamine, N-methyl-” can be analyzed using a reverse phase (RP) High Performance Liquid Chromatography (HPLC) method .
    • Methods of Application : The mobile phase in this method contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
    • Results or Outcomes : This method allows for the separation and analysis of “2-Furanmethanamine, N-methyl-” in a laboratory setting .
  • Organometallic Chemistry
    • Summary of Application : “2-Furanmethanamine, N-methyl-” may be used in organometallic chemistry . The compound has been found to be stable in the presence of basic organometallic reagents, making it suitable for processes involving such sensitive species, including asymmetric transformations .
    • Methods of Application : The compound can be used in reactions involving carbanions, radicals, and transition metal-catalyzed processes . Its stability allows for the use of higher temperatures, which can suppress undesired side reactions .
    • Results or Outcomes : The use of “2-Furanmethanamine, N-methyl-” in organometallic chemistry can lead to more efficient and controlled reactions .

Safety And Hazards

2-Furanmethanamine, N-methyl- is flammable and causes burns of eyes, skin, and mucous membranes. Containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back .

Relevant Papers One relevant paper found discusses the extraction, characterization, and assessment of antifungal activity of various bioactive compounds in anaerobically digested slurry. The bioactive compounds identified in the ethyl acetate extract included 1,2-benzenedicarboxylic acid, butyl 2-methyl propyl ester, and 9-octadecenamide .

properties

IUPAC Name

1-(furan-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-7-5-6-3-2-4-8-6/h2-4,7H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLIOWSKNOCHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063597
Record name 2-Furanmethanamine, N-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furanmethanamine, N-methyl-

CAS RN

4753-75-7
Record name N-Methyl-2-furanmethanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylfurfurylamine
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Record name N-Methylfurfurylamine
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Record name 2-Furanmethanamine, N-methyl-
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Record name 2-Furanmethanamine, N-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-furfuryl-N-methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-METHYLFURFURYLAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Nonier, N Vivas… - Journal of Food …, 2018 - pdfs.semanticscholar.org
During the cooking, processing, and storage of food products, a whole range of browning reactions occurs, initiated by the reaction of a carbohydrate with a compound possessing a …
Number of citations: 4 pdfs.semanticscholar.org
Y Lu, S Freeland - Astrobiology, 2006 - liebertpub.com
Although most proteins of most living organisms are constructed from the same set of 20 amino acids, all indications are that this standard alphabet represents a mere subset of what …
Number of citations: 16 www.liebertpub.com

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